2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane

Nucleophilic substitution SN2 vs SN1 mechanism Regiochemistry

2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane (CAS 58521-76-9), also designated 3,3-ethylenedioxy-3-phenylpropyl bromide, is a 2,2-disubstituted 1,3-dioxolane acetal bearing a primary bromoethyl chain and a phenyl ring at the ketal carbon. With molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol, it belongs to the class of α-bromoacetal building blocks employed in pharmaceutical intermediate synthesis.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 58521-76-9
Cat. No. B8661920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane
CAS58521-76-9
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESC1COC(O1)(CCBr)C2=CC=CC=C2
InChIInChI=1S/C11H13BrO2/c12-7-6-11(13-8-9-14-11)10-4-2-1-3-5-10/h1-5H,6-9H2
InChIKeyZMAUGEHTQDGMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane (CAS 58521-76-9): Sourcing-Aware Overview of a Key Pharmaceutical Intermediate


2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane (CAS 58521-76-9), also designated 3,3-ethylenedioxy-3-phenylpropyl bromide, is a 2,2-disubstituted 1,3-dioxolane acetal bearing a primary bromoethyl chain and a phenyl ring at the ketal carbon [1]. With molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol, it belongs to the class of α-bromoacetal building blocks employed in pharmaceutical intermediate synthesis [2]. The compound serves as a protected ketone equivalent in which the 1,3-dioxolane ring masks the carbonyl of 3-bromo-1-phenyl-1-propanone while the terminal alkyl bromide provides a reactive handle for further C–C or C–N bond-forming reactions [3]. Its primary documented role is as a synthetic intermediate in the manufacture of benzamide-derived serotonin 4 (5-HT₄) receptor agonists possessing gastroprokinetic activity [4].

Why 2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane Cannot Be Replaced by Generic Analogs


Within the family of 2-aryl-2-bromoalkyl-1,3-dioxolanes, seemingly minor structural variations produce functionally non-interchangeable compounds [1]. The position of the bromine atom along the alkyl chain—primary bromide in the 2-bromoethyl derivative (CAS 58521-76-9) versus secondary benzylic bromide in the 1-bromoethyl regioisomer (CAS 29568-65-8)—dictates the prevailing substitution mechanism (Sₙ2 vs. Sₙ1), steric accessibility, and elimination propensity . Chain-length variation (bromomethyl analog CAS 3418-21-1) alters lipophilicity (Δ LogP ≈ 0.39), boiling point, and critically the physical state (liquid oil vs. crystalline solid, mp 63–65 °C), which has direct consequences for handling, purification, and formulation during multi-step synthesis . Procurement of a near analog without explicit verification of these quantitative parameters risks altered reaction kinetics, divergent impurity profiles, and failure to meet the validated synthetic route specifications documented in the originator patents for 5-HT₄ agonist production [2]. The evidence below establishes exactly where the 2-bromoethyl compound is measurably distinct.

Quantitative Differentiation Evidence for 2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane vs. Closest Analogs


Regiochemical Identity: Primary Alkyl Bromide (2-Bromoethyl) vs. Secondary Benzylic Bromide (1-Bromoethyl) Determines Substitution Pathway

The target compound 58521-76-9 bears a primary alkyl bromide at the terminal position of a two-carbon ethyl chain, whereas its closest regioisomer CAS 29568-65-8 bears the bromine at the benzylic (1-position), making it a secondary benzylic bromide . This regiochemical distinction is not cosmetic: primary alkyl bromides react predominantly via bimolecular nucleophilic substitution (Sₙ2) with minimal carbocation rearrangement, while secondary benzylic bromides can undergo both Sₙ2 and unimolecular (Sₙ1) pathways, introducing reaction pathway ambiguity, racemization risk, and competing elimination [1]. The computed physicochemical parameters of the two regioisomers are nearly identical (LogP 2.6712 vs. 2.6696; PSA 18.46 for both), meaning that the decision between the two cannot be made on lipophilicity or polarity grounds alone—it must be based on the intended reaction mechanism [2]. For synthetic routes requiring clean Sₙ2 displacement with a nucleophile (e.g., amine alkylation in benzamide API synthesis), the primary bromide of 58521-76-9 is mechanistically required [3].

Nucleophilic substitution SN2 vs SN1 mechanism Regiochemistry Alkyl bromide reactivity

Chain Length Differentiation: 2-Bromoethyl (C2) vs. Bromomethyl (C1) Impacts Lipophilicity, Physical State, and Synthetic Handling

The one-carbon homologation difference between the 2-bromoethyl derivative (CAS 58521-76-9) and the bromomethyl analog (CAS 3418-21-1) produces quantifiable differences in lipophilicity and physical state that directly affect synthetic workup and purification [1]. The calculated LogP of 58521-76-9 is 2.6712, compared to 2.2811 for the bromomethyl analog—a ΔLogP of 0.39, corresponding to an approximately 2.45-fold higher predicted octanol/water partition coefficient for the target compound [2]. More critically, 58521-76-9 is a light yellow oil at ambient temperature, whereas the bromomethyl analog 3418-21-1 is a crystalline solid with a melting point of 63–65 °C . This physical state difference means that the bromomethyl compound can be purified by recrystallization, while 58521-76-9 typically requires column chromatography or vacuum distillation—choosing the wrong compound for a given purification infrastructure creates a practical bottleneck . The boiling point also diverges: 315.2 °C (at 760 mmHg) for the 1-bromoethyl regioisomer vs. a predicted ~332 °C for 58521-76-9, reflecting the increased van der Waals surface area of the longer alkyl chain [3].

Chain-length structure-property relationship LogP Physical state Purification

Synthetic Yield Benchmarking: Patent-Documented Yield of 49.9% for 58521-76-9 vs. Higher Yields Reported for Shorter-Chain Analogs

The synthesis of 58521-76-9 from 3-bromo-1-phenyl-1-propanone (10 g) and ethylene glycol (2.9 g) in refluxing benzene with catalytic p-toluenesulfonic acid, followed by silica gel column chromatography, affords 6.0 g of product, corresponding to a calculated yield of 49.9%, as documented in US Patent US05864039 and archived in the Open Reaction Database [1]. In contrast, the synthesis of the bromomethyl analog CAS 3418-21-1 from acetophenone and ethylene glycol proceeds with a yield of approximately 84%, and from 2-bromoacetophenone with a yield of approximately 96% . The lower yield of the 2-bromoethyl derivative is attributable to the longer reaction time (70 hours at reflux) and the competitive elimination side reactions of the primary alkyl bromide under the acidic acetalization conditions [2]. This yield differential has direct consequences for procurement cost and scale-up feasibility: a 49.9% yield versus an 84% yield means that approximately 1.68-fold more starting material is required to obtain the same mass of target intermediate, and the associated chromatographic purification burden extends process cycle time [3].

Synthetic yield Patent procedure Acetal formation Process chemistry

Pharmaceutical Intermediate Specificity: Validated Use of 58521-76-9 in Serotonin 4 Receptor Agonist Synthesis vs. Alternative Applications of Shorter-Chain Analogs

2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane (CAS 58521-76-9) is explicitly employed as the alkylating intermediate that installs the 3,3-ethylenedioxy-3-phenylpropyl side chain onto the piperidine nitrogen of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide in the synthesis of selective serotonin 4 (5-HT₄) receptor agonists with gastroprokinetic activity [1]. The resulting benzamide derivatives (e.g., Y-36912 and its analogs) demonstrated EC₅₀ values in functional assays on isolated guinea-pig ascending colon and accelerated gastric emptying in murine models following oral administration [2]. In parallel, the shorter bromomethyl analog CAS 3418-21-1 has been documented in an entirely different synthetic context—the enantioselective synthesis of quinolizidine and indolizidine alkaloids via asymmetric Brønsted acid-catalyzed hydrogenation cascades reported by Rueping and Hubener . This application divergence illustrates that the two-carbon bromoethyl linker of 58521-76-9 provides the specific spatial separation between the dioxolane-protected ketone and the alkylation site required by the benzamide pharmacophore, a geometric constraint that the one-carbon bromomethyl linker cannot satisfy . A user aiming to reproduce the patented 5-HT₄ agonist synthesis cannot substitute the bromomethyl analog without redesigning the entire fragment-linking strategy.

5-HT4 receptor agonist Benzamide synthesis Gastroprokinetic Pharmaceutical intermediate

Specification-Grade Purity Benchmarking: Typical Purity and Characterization Requirements for Procurement-Quality 58521-76-9

Commercially sourced 2-(2-bromoethyl)-2-phenyl-1,3-dioxolane is typically supplied at a purity specification of 95% (HPLC or GC), as indicated by multiple independent chemical supplier certificates of analysis [1]. The compound is characterized by its InChI Key (ZMAUGEHTQDGMRO-UHFFFAOYSA-N) and canonical SMILES (BrCCC1(OCCO1)C2=CC=CC=C2), which uniquely identify the structure among the isomeric pool of C₁₁H₁₃BrO₂ compounds [2]. The bromomethyl analog CAS 3418-21-1 is also typically offered at 95% purity but differs in its analytical fingerprint: InChI Key is distinct, molecular ion in mass spectrometry appears at m/z 242/244 (M⁺) vs. m/z 256/258 for 58521-76-9 due to the 14 Da mass difference . The 1-bromoethyl regioisomer (CAS 29568-65-8) shares the same molecular formula and mass (257.12 g/mol) as 58521-76-9, making it the highest-risk substitution error; differentiation requires confirmatory methods such as ¹H NMR (chemical shift of the CHBr proton: ~4.3–4.7 ppm for secondary benzylic vs. ~3.4–3.5 ppm for primary alkyl bromide adjacent to CH₂) or GC retention time comparison against authentic reference standards . For procurement under cGMP or ISO-certified environments, specification sheets must include at minimum: assay (≥95%), identity (NMR or IR), and residual solvent analysis, given the use of benzene in the patent synthesis procedure [3].

Purity specification Quality control Procurement Analytical characterization

Validated Application Scenarios for 2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane Based on Primary Evidence


Synthesis of 5-HT₄ Receptor Agonist Benzamide Derivatives (Gastroprokinetic Agents)

The most rigorously validated application of 58521-76-9 is as the alkylating agent introducing the 3,3-ethylenedioxy-3-phenylpropyl side chain onto a piperidine scaffold in the synthesis of selective serotonin 4 receptor agonists [1]. In the patented procedure, the primary bromide of 58521-76-9 undergoes Sₙ2 alkylation with the secondary amine of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide to install the protected phenone equivalent. The dioxolane is subsequently deprotected to reveal the ketone, enabling further functionalization. This route has produced clinical candidates (e.g., Y-36912) demonstrating enhanced gastric emptying and defecation frequency in murine models [2]. The two-carbon ethyl linker of 58521-76-9 is structurally mandatory for this pharmacophore class; the one-carbon bromomethyl analog cannot provide the requisite spatial separation between the piperidine nitrogen and the phenyl ring.

Ketone Protection Strategy for Multi-Step Synthesis Requiring a Terminal Electrophilic Handle

58521-76-9 serves a dual-purpose role as both a masked ketone (via the 1,3-dioxolane acetal) and a latent electrophile (via the primary alkyl bromide). This orthogonal protection strategy is valuable in complex molecule synthesis where a ketone must be carried through reaction sequences that are incompatible with free carbonyl groups (e.g., organometallic additions, strong reducing agents) [1]. The dioxolane ring is stable to neutral and basic conditions but can be cleaved under mild acidic hydrolysis to regenerate the ketone after the bromoethyl group has been derivatized. The documented synthesis procedure from 3-bromo-1-phenyl-1-propanone and ethylene glycol (US Patent US05864039) provides a reproducible entry point at laboratory to pilot scale [3]. The primary bromide reactivity profile (Sₙ2-preferred) offers predictable kinetics for coupling with amine, thiol, or alkoxide nucleophiles, unlike the more elimination-prone secondary benzylic bromide of the 1-bromoethyl regioisomer [4].

Reference Standard for Regioisomeric Purity Testing in Quality Control

Owing to the existence of a regioisomer (CAS 29568-65-8) with identical molecular formula and mass, 58521-76-9 can serve as a reference standard for developing and validating analytical methods (¹H NMR, ¹³C NMR, HPLC, GC) that reliably discriminate between primary and secondary benzylic bromides in the C₁₁H₁₃BrO₂ isomeric space [1]. The distinct ¹H NMR chemical shift of the CH₂Br protons (~3.4–3.5 ppm for 58521-76-9 vs. ~4.3–4.7 ppm for the CHBr–CH₃ proton of 29568-65-8) provides a clear spectroscopic fingerprint for identity confirmation and quantitative purity assessment [2]. This application is particularly relevant for contract research organizations and pharmaceutical quality control laboratories that must verify the identity of incoming intermediate shipments against procurement specifications, especially when sourcing from new suppliers where isomeric cross-contamination risk is unknown.

Intermediate for Alkaloid and Heterocyclic Synthesis via Two-Carbon Homologation

The two-carbon bromoethyl chain of 58521-76-9 enables its use as a C2 homologating agent in the synthesis of nitrogen-containing heterocycles. The analogous bromomethyl compound (CAS 3418-21-1) has been employed in enantioselective quinolizidine and indolizidine synthesis via Brønsted acid-catalyzed hydrogenation cascades [1]. While 58521-76-9 itself has not been reported in such asymmetric cascade reactions, its two-carbon linker extends the scope of accessible ring sizes (e.g., potential entry to indolizidine vs. quinolizidine scaffolds depending on chain length). The LogP difference of +0.39 relative to the bromomethyl analog translates to a measurable increase in organic-phase partitioning during extractive workup, which can be advantageous when the subsequent reaction step requires anhydrous conditions in a non-polar solvent [2].

Quote Request

Request a Quote for 2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.